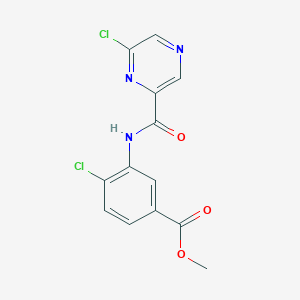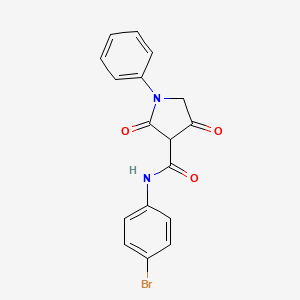![molecular formula C20H19NO3S2 B2401976 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300827-49-0](/img/structure/B2401976.png)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hetero-Diels–Alder Reactions
The compound participates in Hetero-Diels–Alder reactions. For instance, 5-(propan-2-ylidene)-4-sulfanylidene-1,3-thiazolidin-2-one undergoes such reactions, yielding various products in significant yields. These reactions highlight the compound's potential in synthetic organic chemistry, especially in constructing complex molecular structures (Velikorodov et al., 2017).
Synthesis and Crystal Structure Studies
This compound is used in the synthesis of various polysubstituted monoterpenic thiazolidin-4-ones. The synthesis process typically involves starting from specific thiosemicarbazones. The final thiazolidin-4-ones are characterized using methods like HRMS, NMR spectroscopy, and single-crystal X-ray crystallography. Such studies are crucial for confirming synthetic pathways and understanding the compound's structural properties (N’ait Ousidi et al., 2018).
Antitumor Activity
Some derivatives of this compound have been explored for their potential antitumor activity. For instance, studies have synthesized and evaluated the antiproliferative activity of certain 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against human cancer cell lines. Such research is indicative of the compound's potential in developing new anticancer agents (Chandrappa et al., 2008).
Antimicrobial Properties
The compound has been utilized in synthesizing derivatives with antimicrobial properties. Some synthesized derivatives have shown promising activities against various microbes, indicating the compound's relevance in developing new antimicrobial agents (Gouda et al., 2010).
Physicochemical Properties and Drug Likeness
There has been research on the physicochemical properties and drug likeness of related compounds. Such studies often involve in silico predictions and in vitro evaluations against different cancer cell lines, providing insights into the compound's potential as a pharmaceutical agent (Horishny & Matiychuk, 2021).
Corrosion Inhibition Performance
Thiazolidinedione derivatives, related to the compound , have been studied for their corrosion inhibition performance on metals. This application is significant in industrial settings, particularly for protecting metals against corrosion in harsh chemical environments (Yadav et al., 2015).
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-12-6-5-7-15(13(12)2)21-19(22)18(26-20(21)25)11-14-8-9-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWUXUYFNLURP-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


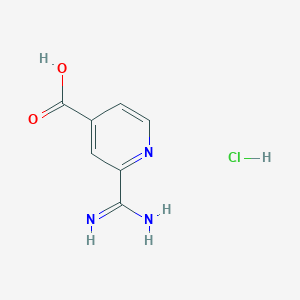
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)
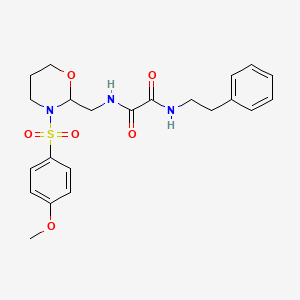

![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)
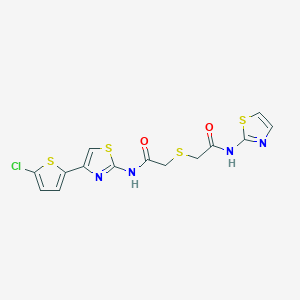
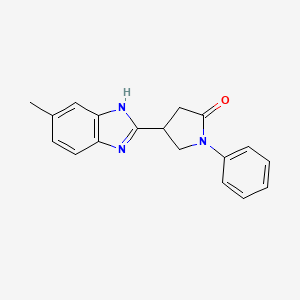
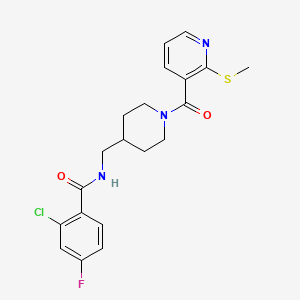
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)
![N~5~-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)
